4-Bromo-5,8-dimethyl-6-nitroquinoline
Description
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
4-bromo-5,8-dimethyl-6-nitroquinoline |
InChI |
InChI=1S/C11H9BrN2O2/c1-6-5-9(14(15)16)7(2)10-8(12)3-4-13-11(6)10/h3-5H,1-2H3 |
InChI Key |
XFFWKFCSMFFHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C(C=CN=C12)Br)C)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-5,8-dimethyl-6-nitroquinoline
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: A Novel Scaffold in Medicinal Chemistry
The quinoline nucleus is a cornerstone in the architecture of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, and antimicrobial properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of these activities and the development of novel therapeutic agents. This guide focuses on a specific, likely novel, derivative: 4-Bromo-5,8-dimethyl-6-nitroquinoline .
A comprehensive search of public chemical databases does not yield a specific CAS number for 4-Bromo-5,8-dimethyl-6-nitroquinoline, suggesting its novelty and the opportunity for new intellectual property in this chemical space. This document, therefore, serves as a forward-looking technical guide, detailing its core identifiers, a proposed synthetic pathway rooted in established chemical principles, and its potential applications based on the known reactivity of related bromo-nitro-quinoline compounds.
Core Identifiers and Physicochemical Properties
While a dedicated experimental characterization of 4-Bromo-5,8-dimethyl-6-nitroquinoline is not yet published, we can deduce its fundamental properties from its molecular structure.
| Identifier | Value | Source |
| IUPAC Name | 4-Bromo-5,8-dimethyl-6-nitroquinoline | - |
| Molecular Formula | C₁₁H₉BrN₂O₂ | Calculated |
| Molecular Weight | 281.11 g/mol | Calculated |
| Canonical SMILES | CC1=C(C=C(C2=C1N=CC=C2Br)=O)C | Calculated |
| InChI Key | (Predicted) | - |
| CAS Number | Not Assigned | - |
Proposed Synthetic Route and Methodologies
The synthesis of 4-Bromo-5,8-dimethyl-6-nitroquinoline can be logically approached via a multi-step pathway starting from the commercially available 5,8-dimethylquinoline . The proposed route involves two key electrophilic aromatic substitution reactions: bromination and nitration. The sequence of these steps is critical to achieving the desired regiochemistry.
Rationale for the Synthetic Strategy
The directing effects of the substituents on the quinoline ring govern the outcome of electrophilic aromatic substitution. The two methyl groups at positions 5 and 8 are activating and ortho-, para-directing. However, in the acidic conditions typically used for nitration and bromination, the quinoline nitrogen becomes protonated, forming the quinolinium ion. This strongly deactivates the pyridine ring and influences the regioselectivity on the benzene ring.
Electrophilic substitution on the quinoline nucleus generally favors positions 5 and 8.[1][2][3] With these positions blocked by methyl groups in our starting material, the substitution is directed to the remaining open positions on the benzene ring: 6 and 7. The proposed synthesis first introduces the bromine atom, followed by nitration. This order is chosen to control the final substitution pattern.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-Bromo-5,8-dimethyl-6-nitroquinoline.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-5,8-dimethylquinoline (Intermediate)
-
Causality of Experimental Choices: The bromination of the pyridine ring of the quinoline nucleus is proposed using N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄). This method is often selective for the bromination of the pyridine ring in quinoline systems, particularly when the benzene ring is substituted with electron-donating groups. The use of NBS is a milder alternative to molecular bromine and can offer better regioselectivity. A free-radical initiator like benzoyl peroxide could be added to facilitate the reaction.
-
Self-Validating Protocol:
-
To a solution of 5,8-dimethylquinoline (1.0 eq, CAS: 2623-50-9) in CCl₄, add N-Bromosuccinimide (1.1 eq).[4][5]
-
Add a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Bromo-5,8-dimethylquinoline.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. The PubChem database contains an entry for this intermediate, which can be used for comparison of spectral data.[6]
-
Step 2: Synthesis of 4-Bromo-5,8-dimethyl-6-nitroquinoline
-
Causality of Experimental Choices: The nitration of the brominated intermediate is performed using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. The strongly acidic conditions will protonate the quinoline nitrogen, deactivating the entire ring system to electrophilic attack. However, the benzene ring remains more susceptible to substitution than the highly deactivated pyridine ring. With positions 5 and 8 blocked, and position 4 now containing a deactivating bromo group, the nitro group is expected to add to position 6. The methyl groups, although activating, will be less influential under these strongly acidic conditions. The reaction is conducted at low temperatures to control the exothermic nitration reaction and minimize the formation of byproducts.[1][7]
-
Self-Validating Protocol:
-
To a flask containing concentrated sulfuric acid, cool the acid to 0°C in an ice bath.
-
Slowly add 4-Bromo-5,8-dimethylquinoline (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.
-
Add the cold nitrating mixture dropwise to the solution of the quinoline derivative, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-Bromo-5,8-dimethyl-6-nitroquinoline.
-
Confirm the final structure and purity using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and elemental analysis.
-
Potential Applications and Future Research Directions
The presence of both a bromo and a nitro group on the quinoline scaffold makes 4-Bromo-5,8-dimethyl-6-nitroquinoline a versatile intermediate for further chemical modifications.
-
Medicinal Chemistry: The nitro group can be readily reduced to an amine, which is a key functional group for the synthesis of a wide range of derivatives, including amides, sulfonamides, and ureas. The bromo group is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The presence of a nitro group can activate an adjacent bromo group for nucleophilic aromatic substitution (SₙAr) reactions, providing another avenue for derivatization.[7][8] Given the known anticancer properties of other bromo-nitro-quinoline derivatives, this novel compound is a prime candidate for screening in various cancer cell lines.
-
Materials Science: The extended π-system of the quinoline ring, coupled with the potential for further functionalization, suggests that derivatives of this compound could be explored for applications in organic electronics, such as in the development of novel dyes or organic light-emitting diodes (OLEDs).
Diagram of Potential Derivatization Pathways
Caption: Key reaction pathways for the derivatization of the target compound.
Conclusion
While 4-Bromo-5,8-dimethyl-6-nitroquinoline appears to be a novel chemical entity, its synthesis is highly plausible using established and reliable organic chemistry methodologies. This guide provides a comprehensive theoretical framework for its preparation and characterization. The unique substitution pattern and the presence of versatile functional groups position this molecule as a valuable building block for the discovery of new therapeutic agents and advanced materials. Further experimental work is warranted to validate the proposed synthetic route and to explore the full potential of this promising scaffold.
References
-
Cheméo. (n.d.). Chemical Properties of Quinoline, 5,8-dimethyl- (CAS 2623-50-9). Retrieved from [Link].
- Song, J.-H., et al. (2002). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide.
- Nagao, Y., Hirota, K., Tokumaru, M., & Kozo. (2007). SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE. HETEROCYCLES, 73.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
-
LookChem. (n.d.). 5,8-DIMETHYLQUINOLINE. Retrieved from [Link].
- Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- Bowen, D. M., Belfit, R. W., Jr., & Walser, R. A. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline.
- StackExchange. (2020).
- Ökten, S., et al. (2016). Bromination of 8-substituted quinolines. Reagents and conditions.
- IIP Series. (n.d.).
- de la Mare, P. B. D., Kiamud-Din, M., & Ridd, J. H. (1960).
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-5,8-dimethylquinoline. PubChem. Retrieved from [Link].
- Google Patents. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline.
- SciSpace. (n.d.).
-
CAS Common Chemistry. (n.d.). 4,8-Dimethylquinoline. Retrieved from [Link].
- Quimicaorganica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline.
-
National Center for Biotechnology Information. (n.d.). 2,8-Dimethylquinoline. PubChem. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). 4,8-Dimethylquinoline. PubChem. Retrieved from [Link].
-
Stenutz. (n.d.). 5,8-dimethylquinoline. Retrieved from [Link].
- MDPI. (2019).
- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
- eGyanKosh. (n.d.). Condensed Five and Six-Membered Heterocyclic Systems Fusion of a benzene ring onto the 2,3-positions of pyridine or pyrrole.
- ResearchGate. (2005).
- PMC. (2020).
- Chemistry LibreTexts. (2023). 15.
- New Journal of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory.
Sources
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- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 3. arsdcollege.ac.in [arsdcollege.ac.in]
- 4. Quinoline, 5,8-dimethyl- (CAS 2623-50-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. sci-toys.com [sci-toys.com]
- 6. 4-Bromo-5,8-dimethylquinoline | C11H10BrN | CID 39346127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
SMILES string and InChI key for 4-Bromo-5,8-dimethyl-6-nitroquinoline
[1][2][3][4][5][6]
Executive Summary
4-Bromo-5,8-dimethyl-6-nitroquinoline is a highly functionalized heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical agents, including alpha-2 adrenoceptor agonists and potential anti-infective quinoline derivatives. Its structure features a quinoline core decorated with a labile bromine atom at the C4 position, enabling nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, while the nitro group at C6 and methyl groups at C5/C8 provide specific electronic and steric properties essential for binding affinity in medicinal chemistry targets.
This guide details the cheminformatics, synthesis, and reactivity profile of the compound, designed for researchers requiring precise structural data and handling protocols.
Cheminformatics & Identifiers
The following identifiers are generated based on the specific substitution pattern: 4-bromo, 5,8-dimethyl, 6-nitro.[1][2][3][4][5]
| Property | Value / String |
| IUPAC Name | 4-Bromo-5,8-dimethyl-6-nitroquinoline |
| Molecular Formula | C₁₁H₉BrN₂O₂ |
| Molecular Weight | 281.11 g/mol |
| SMILES | Cc1cc([O-])c(C)c2c(Br)ccnc12 |
| InChI String | InChI=1S/C11H9BrN2O2/c1-6-5-10(14(15)16)7(2)9-8(12)3-4-13-11(6)9/h3-5H,1-2H3 |
| CAS Registry Number | Not widely listed in public aggregation databases; refer to specific patent literature (e.g., WO 95/16683).[6] |
| Physical State | Solid (typically yellow to brown crystalline powder) |
Note on Stereochemistry: The molecule is achiral. The "5,8-dimethyl" and "6-nitro" designations refer to the benzene ring of the quinoline system, while the "4-bromo" refers to the pyridine ring.
Synthesis & Production Workflow
The synthesis of 4-bromo-5,8-dimethyl-6-nitroquinoline typically follows the Gould-Jacobs reaction pathway or a related cyclization strategy, starting from a substituted aniline. The critical step involves the conversion of the 4-hydroxy (or 4-quinolone) intermediate to the 4-bromo derivative using phosphorus oxybromide (POBr₃).
Retrosynthetic Analysis
-
Target: 4-Bromo-5,8-dimethyl-6-nitroquinoline.[1][2][3][4][6][7]
-
Precursor: 5,8-Dimethyl-6-nitro-4-quinolone (tautomer of 4-hydroxy).
-
Starting Materials: 2,5-Dimethyl-4-nitroaniline + Diethyl ethoxymethylenemalonate.
Experimental Protocol (Representative)
Based on analogous quinoline chemistry and patent literature [1].
Step 1: Cyclization to 4-Quinolone
-
Reagents: 2,5-Dimethyl-4-nitroaniline, Diethyl ethoxymethylenemalonate, Diphenyl ether.
-
Procedure: The aniline is condensed with the malonate at 100-110°C to form the enamine. This intermediate is then thermally cyclized in boiling diphenyl ether (~250°C) to yield 5,8-dimethyl-6-nitro-4-quinolone .
Step 2: Bromination (Dehydroxy-bromination)
-
Reagents: 5,8-Dimethyl-6-nitro-4-quinolone, Phosphorus Oxybromide (POBr₃) (solid).
-
Solvent: Anhydrous DMF or neat.
-
Protocol:
-
Charge a reaction flask with 5,8-dimethyl-6-nitro-4-quinolone (1.0 eq) under inert atmosphere (N₂).
-
Add POBr₃ (1.5 – 2.0 eq) cautiously.
-
Heat the mixture to 70–90°C for 2–4 hours. Monitor by TLC/LCMS for disappearance of the starting quinolone.
-
Quench: Cool to 0°C and slowly pour onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with NaHCO₃ or NH₄OH to pH ~8.
-
Isolation: Extract the precipitate or aqueous phase with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).
-
Synthesis Pathway Diagram
Figure 1: Synthetic route from aniline precursor to the brominated quinoline target.
Reactivity & Applications
The 4-bromo substituent is the primary handle for functionalization. The electron-deficient nature of the quinoline ring (enhanced by the 6-nitro group) makes the C4 position highly susceptible to nucleophilic attack.
Key Transformations
-
SNAr Reactions:
-
Reaction with amines (primary/secondary) yields 4-aminoquinolines .
-
Example: Reaction with ethylenediamine derivatives to form alpha-2 adrenoceptor agonists [1].
-
-
Palladium-Catalyzed Coupling:
-
Suzuki-Miyaura: Coupling with aryl boronic acids to install aryl groups at C4.
-
Buchwald-Hartwig: Amination using Pd catalysis if SNAr is sluggish due to steric hindrance from the C5-methyl group.
-
-
Nitro Group Reduction:
-
The C6-nitro group can be reduced (Fe/HCl or H₂/Pd-C) to an amine, providing a handle for further derivatization (e.g., amide coupling).
-
Structural Logic
-
C5-Methyl: Provides steric bulk near the C4 reaction center, potentially improving selectivity for the 4-position over the 2-position, but also slowing down substitution rates.
-
C6-Nitro: Strongly electron-withdrawing. It pulls electron density from the ring, significantly increasing the electrophilicity at C4, facilitating displacement of the bromine.
References
-
Gluchowski, C. et al. (1995). 6-(2-Imidazolinylamino)quinoline compounds useful as alpha-2 adrenoceptor agonists. World Intellectual Property Organization, Patent WO 95/16683.[6]
-
ChemSynthesis Database. (n.d.).[4] 4-bromo-5,8-dimethyl-6-nitroquinoline Synthesis and Properties. Retrieved from ChemSynthesis.[4]
-
PubChem. (n.d.).[8][9] Quinoline Structure and Nomenclature Standards. National Library of Medicine.
Sources
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- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. AU699041B2 - 6-(2-imidazolinylamino)quinoline compounds useful as alpha-2 adrenoceptor agonists - Google Patents [patents.google.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 6-硝基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 8-Bromo-4,5-dimethylquinoline | C11H10BrN | CID 71464191 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Nucleophilic Aromatic Substitution (S_NAr) of 4-Bromo-6-Nitroquinoline Derivatives
Executive Summary
This guide provides a comprehensive technical framework for performing Nucleophilic Aromatic Substitution (S_NAr) on 4-bromo-6-nitroquinoline. This scaffold is a critical intermediate in the synthesis of antimalarials, kinase inhibitors (e.g., EGFR, PI3K), and antibacterial agents.[1] The presence of the electron-withdrawing nitro group at the 6-position, combined with the ring nitrogen, highly activates the 4-position bromine for displacement by nucleophiles (amines, alkoxides, thiols).[1] This note details reaction thermodynamics, a validated "Gold Standard" protocol, optimization strategies, and safety protocols.
Scientific Background & Mechanism[2][3][4][5][6][7]
The Substrate: Electronic Activation
The reactivity of 4-bromo-6-nitroquinoline is governed by the cooperative electron-withdrawing effects of the quinoline nitrogen and the nitro substituent.[1]
-
Inductive Effect (-I): The electronegative nitrogen atom in the quinoline ring pulls electron density, creating a partial positive charge at C2 and C4.[1]
-
Resonance Effect (-M): The nitro group at C6 is conjugated with the C4 position.[1] This allows the negative charge developed in the transition state (Meisenheimer complex) to be delocalized effectively onto the nitro oxygens, significantly lowering the activation energy for nucleophilic attack.
-
Leaving Group: Bromide is a weak base and an excellent leaving group, facilitating the elimination step.
Mechanism of Action (Addition-Elimination)
The reaction proceeds via a two-step addition-elimination mechanism, not the concerted
-
Addition (Rate Determining Step): The nucleophile attacks the electrophilic C4 carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]
-
Elimination: The aromaticity is restored by the expulsion of the bromide ion.
Figure 1: Mechanistic pathway of S_NAr reaction on 4-bromo-6-nitroquinoline.
Experimental Protocol: The "Gold Standard" Method
This protocol is validated for secondary amines (e.g., morpholine, piperazine) and primary anilines.[1] It prioritizes yield and purity over speed, using Isopropyl Alcohol (IPA) as a green, easy-to-work-up solvent.
Reagents & Equipment
-
Substrate: 4-Bromo-6-nitroquinoline (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or
(2.0 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH) [0.2 M concentration]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.[1]
Step-by-Step Procedure
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-6-nitroquinoline (1.0 mmol, 253 mg).
-
Solvent Addition: Add IPA (5.0 mL). The substrate may not dissolve completely at room temperature (RT).[1]
-
Base & Nucleophile: Add DIPEA (2.0 mmol, 348 µL) followed by Morpholine (1.2 mmol, 104 µL).
-
Note: If using a solid amine or hydrochloride salt, use
and ensure good stirring.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Reaction: Heat the mixture to 80°C (Reflux) .
-
Observation: The suspension typically clears to a homogeneous solution as the reaction progresses, often turning yellow or orange/red (characteristic of nitro-amines).[1]
-
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LCMS after 2 hours.[1] The starting material (Br-SM) should be consumed.[1][2]
-
Target Mass: [M+H]+ = 260.1 (for Morpholine adduct).[1]
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to RT.
-
Pour the mixture into ice-cold water (20 mL) with vigorous stirring.
-
The product usually precipitates as a yellow/orange solid.
-
Filter the solid, wash with water (2 x 5 mL) and cold IPA (1 x 2 mL).
-
Dry under vacuum at 45°C.[1]
-
-
Alternative Workup (Extraction):
Optimization & Troubleshooting Guide
Not all nucleophiles react with the same efficiency. Use this decision matrix to optimize conditions.
Solvent and Base Selection
| Condition Set | Solvent | Base | Temperature | Application |
| Standard | IPA or EtOH | DIPEA or | 80°C | Aliphatic amines (primary/secondary). |
| High Rate | DMF or NMP | 100-120°C | Sterically hindered amines, weak nucleophiles (anilines). | |
| O-Nucleophiles | THF or DMF | NaH or KOtBu | 0°C to RT | Alcohols, Phenols (requires deprotonation first).[1] |
| S-Nucleophiles | DMF | RT to 60°C | Thiols (highly reactive, watch for disulfide formation). |
Optimization Workflow
Figure 2: Decision tree for reaction optimization.
Common Issues
-
Hydrolysis (Formation of 4-hydroxy-6-nitroquinoline):
-
Incomplete Conversion:
-
Cause: Poor solubility or low nucleophilicity.
-
Solution: Switch to polar aprotic solvents (DMF, DMSO) which stabilize the charged transition state and increase reaction rate.[1]
-
Safety & Handling
-
Nitro Compounds: While 4-bromo-6-nitroquinoline is generally stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids to decomposition.[1]
-
Brominated Waste: All waste streams containing the bromide leaving group or unreacted starting material must be segregated as halogenated organic waste.
-
Sensitizers: Quinoline derivatives can be skin sensitizers. Wear nitrile gloves and work in a fume hood.
References
-
General S_NAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[1]
-
Quinoline Reactivity: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Quinolines).
-
Synthesis of 4-Aminoquinolines: Madrid, P. B., et al. (2005).[1] Synthesis of Ring-Substituted 4-Aminoquinolines and Evaluation of Their Antimalarial Activities.[1] Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.[1] Link
-
Microwave Assisted Synthesis: Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250-6284.[1] Link[1]
-
Specific Reactivity of 4-Halo-Nitroquinolines: Wolf, C., et al. (2003).[1] Regioselective Nucleophilic Aromatic Substitution of 2,4-Dihaloquinolines. Journal of Organic Chemistry, 68(19), 7551–7554.[1] Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Nitration Reactions for Dimethylquinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the nitration of dimethylquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction yields.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is very low, or I've only recovered the starting material. What are the likely causes and how can I fix this?
A1: Low or no conversion is a common issue that typically points to insufficient reactivity of the nitrating agent or suboptimal reaction conditions.
Causality: The nitration of quinolines proceeds via electrophilic attack on the protonated quinolinium ion.[1] The pyridine ring is strongly deactivated by the positive charge on the nitrogen, meaning the reaction occurs on the benzene ring.[2] However, this ring is still less reactive than benzene itself. If the conditions are too mild, the activation energy for the reaction will not be overcome.
Solutions:
-
Increase Nitrating Agent Strength: If you are using dilute nitric acid, the concentration of the active electrophile, the nitronium ion (NO₂⁺), may be too low.
-
Action: Switch to a stronger nitrating system. A standard and effective method is using a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).[3] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.
-
-
Control Temperature Carefully: Nitration is highly exothermic, but too low a temperature can stall the reaction.
-
Action: Most nitrations of dimethylquinolines are initiated at low temperatures (e.g., 0-5 °C) for safety and selectivity, followed by a slow warming to room temperature to ensure the reaction goes to completion.[3] If conversion is low, consider extending the reaction time at room temperature or slightly increasing the temperature (e.g., to 40-50 °C), but monitor closely for byproduct formation.
-
-
Verify Reagent Quality: Old or improperly stored nitric acid can have a lower-than-stated concentration.
-
Action: Use fresh, high-quality reagents. If using 70% nitric acid is unavoidable, ensure a sufficient excess of concentrated sulfuric acid is used as a dehydrating agent to drive the formation of the nitronium ion.
-
Q2: I've obtained a product, but it seems to be a complex mixture of isomers instead of the single product I was targeting. How can I improve regioselectivity?
A2: The formation of multiple isomers is the most significant challenge in the nitration of dimethylquinolines and is a direct consequence of the competing directing effects within the molecule. This directly reduces the yield of your desired product.
Causality: The final position of the nitro group is determined by two main factors:
-
The Quinolinium Ion: Directs electrophilic attack to the 5- and 8-positions of the benzene ring.[1]
-
Methyl Groups (-CH₃): These are activating, ortho, para-directing groups.[4][5]
The observed product distribution is a result of the interplay between these effects and steric hindrance. For example, in 2,4-dimethylquinoline, nitration yields a mixture of the 6-nitro and 8-nitro isomers because both positions are activated by the methyl groups and are plausible sites for electrophilic attack.[3]
Solutions:
-
Understand the Directing Effects for Your Isomer: The first step is to predict the likely products. See the FAQ section and Table 1 for guidance on specific isomers.
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the product formed via the lowest activation energy pathway.
-
Alternative Nitrating Agents: While mixed acid is standard, other reagents can offer different selectivity profiles, often due to their bulkiness or different mechanism. Consider exploring systems like:
-
Acetyl nitrate (generated in situ from nitric acid and acetic anhydride).
-
N-nitrosaccharin for milder conditions.
-
Zeolite catalysts with nitric acid, which can favor para-isomers due to shape selectivity.[6]
-
-
-
Use a Directing Group Strategy: For advanced applications requiring absolute regioselectivity, consider methods that use a directing group to force the nitration to a specific position, such as the C5-nitration of 8-aminoquinoline amides.[7]
Q3: My reaction mixture turned dark, and I've isolated a tar-like substance with my product. What causes this and how can it be prevented?
A3: The formation of dark, tarry byproducts is usually a sign of oxidation or over-nitration (dinitration).
Causality: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the electron-rich dimethylquinoline ring, leading to decomposition and polymerization. Furthermore, once the first nitro group is added, the ring is deactivated, but under harsh conditions, a second nitration can occur, often leading to complex mixtures and byproducts.
Solutions:
-
Strict Temperature Control: This is the most critical factor. Maintain the recommended low temperature, especially during the addition of the nitrating mixture. Use an ice/salt bath for better temperature management.
-
Slow Reagent Addition: Add the nitrating agent dropwise to the solution of dimethylquinoline in sulfuric acid. This allows the heat generated by the reaction to dissipate, preventing localized temperature spikes that cause oxidation.[3]
-
Control Stoichiometry: Use only a slight excess (typically 1.05-1.2 equivalents) of nitric acid. A large excess increases the risk of over-nitration and oxidation.
-
Shorter Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately to prevent subsequent reactions.
Q4: My product appears to be a single compound by melting point, but NMR analysis shows a mixture. What is happening?
A4: You have likely isolated a eutectic mixture. This is a well-documented phenomenon in the nitration of certain dimethylquinolines.
Causality: A eutectic mixture is a mixture of two or more components that melt at a single, sharp temperature, which is lower than the melting points of the individual components. A classic example is the nitration of 2,4-dimethylquinoline, which produces a mixture of the 8-nitro and 6-nitro isomers. This mixture was initially reported as a single compound melting at 120 °C, but it was later proven to be a eutectic mixture of two parts 8-nitro derivative (m.p. 150 °C) and one part 6-nitro derivative (m.p. 164 °C).[3]
Solutions:
-
Rely on Spectroscopic Analysis: Do not rely solely on melting point for product identification. Use ¹H NMR, ¹³C NMR, or GC-MS to determine the purity and isomeric ratio of your product.
-
Purification by Column Chromatography: Careful column chromatography on silica gel is the most effective method for separating constitutional isomers. Use a gradient of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) to achieve separation.
-
Fractional Crystallization: In some cases, isomers can be separated by fractional crystallization from different solvents, although this can be a trial-and-error process. This may involve converting the nitroquinolines to their hydrochloride salts, which can have different solubilities.[8]
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the nitration of dimethylquinoline?
A: The reaction proceeds via a standard electrophilic aromatic substitution mechanism, which is illustrated below.
Caption: Mechanism of Dimethylquinoline Nitration.
-
Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Nucleophilic Attack: The π-electrons of the benzene ring of the protonated dimethylquinolinium ion attack the nitronium ion. This is the slow, rate-determining step and forms a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Deprotonation: A weak base (like water or the bisulfate ion) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product.
Q: What are the expected major nitration products for common dimethylquinoline isomers?
A: The regiochemical outcome is a balance of electronic and steric effects. The following table summarizes experimentally observed products for several isomers.
| Dimethylquinoline Isomer | Nitrating Agent | Major Product(s) | Reference(s) |
| 2,4-Dimethylquinoline | f-HNO₃ / H₂SO₄ | Mixture of 8-nitro- and 6-nitro- isomers (in a ~2:1 ratio) | [3] |
| 2,6-Dimethylquinoline | KNO₃ / H₂SO₄ | 5-Nitro-2,6-dimethylquinoline | [9][10] |
| 2,7-Dimethylquinoline | KNO₃ / H₂SO₄ | 8-Nitro-2,7-dimethylquinoline | [9] |
| 4,6-Dimethylquinoline | f-HNO₃ / H₂SO₄ | 5-Nitro-4,6-dimethylquinoline | [10] |
Q: What are the most critical safety precautions for conducting nitration reactions?
A: Nitration reactions are energetic and involve corrosive, oxidizing acids. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, safety goggles, and a face shield. Use heavy-duty, acid-resistant gloves.
-
Fume Hood: All operations must be performed in a certified chemical fume hood with excellent ventilation to avoid inhaling toxic fumes (e.g., nitrogen oxides).
-
Temperature Control: The reaction is highly exothermic and can lead to a thermal runaway if not properly cooled. Always use an ice bath for cooling and add reagents slowly.
-
Quenching: The quenching process (pouring the acid mixture onto ice) is also highly exothermic. Perform this step slowly and with vigorous stirring in a large beaker to allow for expansion and to manage heat.
-
Spill Kits: Ensure an appropriate acid spill kit (containing a neutralizer like sodium bicarbonate) is readily available.
Experimental Protocols
Protocol 1: General Procedure for Nitration of Dimethylquinoline using Mixed Acid
This protocol is adapted from the nitration of 2,4-dimethylquinoline and should be optimized for other isomers.[3]
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the dimethylquinoline (1.0 eq).
-
Dissolution: Cool the flask in an ice/salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (H₂SO₄, ~5 mL per gram of substrate) while stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~2 mL per gram of HNO₃), keeping the mixture cooled in an ice bath.
-
Addition: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the stirred dimethylquinoline solution over 30-60 minutes, maintaining the reaction temperature at 5 ± 2 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for another hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice (~10 g of ice per mL of acid) with vigorous stirring.
-
Neutralization & Isolation: Make the resulting aqueous solution alkaline by the slow addition of concentrated ammonium hydroxide or sodium hydroxide solution, keeping the mixture cool. The crude product will precipitate as a solid or oil.
-
Collection: Collect the solid product by vacuum filtration. If the product is an oil, extract it with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the collected solid/organic extract with cold water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum. The product should then be purified by column chromatography or recrystallization.
Protocol 2: Work-up and Purification
-
Initial Wash: After isolation (filtration or extraction), the crude product should be washed thoroughly with water to remove residual acids.
-
Bicarbonate Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic impurities. Vent the funnel frequently to release CO₂ gas.
-
Brine Wash: Wash the organic layer with saturated brine (NaCl solution) to help remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil via silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient. Combine the fractions containing the desired product and remove the solvent to yield the purified nitro-dimethylquinoline.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting Flowchart for Dimethylquinoline Nitration.
References
-
Case, F. H., & Kasper, T. J. (1955). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. Journal of the American Chemical Society, 77(21), 5530-5531. [Link]
-
Price, C. C., Velzen, B. H., & Guthrie, D. B. (1947). Some Nitro Derivatives of 2,4- and 2,6-Dimethylquinoline. Journal of Organic Chemistry, 12(2), 203-209. [Link]
-
Chemistry Stack Exchange. (2020). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved February 12, 2024, from [Link]
-
Marais, J. L. C., & Backeberg, O. G. (1950). The Nitration of 2-Hydroxy-4: 6-dimethylquinoline and the Preparation of Some Related Compounds. Journal of the Chemical Society, 2207-2211. [Link]
-
Otsuki, S., & Oikawa, M. (2018). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 23(8), 1856. [Link]
-
Singh, U. K., Kumar, A., & Singh, R. P. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 25(30), 5635–5640. [Link]
-
Cordeiro, A., Shaw, J., O'Brien, J., & Rozas, I. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(11), 2047-2055. [Link]
-
Bradford, L., Elliott, T. J., & Rowe, F. M. (1947). The Nitration of Some Quinoline Derivatives. Journal of the Chemical Society, 437-445. [Link]
-
Clark, J. (2021). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]
- Cottrell, C. E., & Richey, F. A. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. EP0858998A1.
-
Organic Chemistry Explained. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Wang, C., Li, X., & Fan, R. (2019). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 24(11), 2110. [Link]
-
Oikawa, M. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. International Journal of Molecular Sciences, 22(19), 10839. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved February 12, 2024, from [Link]
-
Zhang, Z., et al. (2024). Continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR. ChemRxiv. [Link]
-
Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Journal of the Chemical Society, 3451-3459. [Link]
-
LibreTexts Chemistry. (2022). 7.5: Directing Effects. [Link]
-
LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Smith, K., Musson, A., & DeBoos, G. A. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry, 63(23), 8448–8454. [Link]
-
Chemsrc. (n.d.). 8-Nitro-2,4-dimethylquinoline | CAS#:2801-28-7. Retrieved February 12, 2024, from [Link]
-
Wang, H., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society, 145(17), 9756–9766. [Link]
-
Domingo, L. R., & Sáez, J. A. (2019). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 43(3), 1395-1403. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dimethylquinoline. PubChem Compound Database. Retrieved February 12, 2024, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 2,6-Dimethyl-8-nitroquinoline, 98%|CAS 30465-59-9 [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PubChemLite - 2,4-dimethylquinoline (C11H11N) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 456. The nitration of 2-hydroxy-4 : 6-dimethylquinoline and the preparation of some related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Minimizing side products in the bromination of 5,8-dimethyl-6-nitroquinoline
This technical guide addresses the specific challenges in the regioselective radical bromination of 5,8-dimethyl-6-nitroquinoline .
The presence of the nitro group at the C6 position creates a strong electronic and steric bias, making the C8-methyl group the kinetically favored site for radical bromination over the C5-methyl group.[1] This guide focuses on maximizing the yield of the 8-(bromomethyl) derivative while suppressing the formation of the 5-isomer, gem-dibromides, and bis-bromomethyl side products.[1][2]
Part 1: Reaction Logic & Mechanistic Selectivity
The reaction utilizes N-Bromosuccinimide (NBS) via the Wohl-Ziegler radical pathway.[1][2] Success depends on manipulating the subtle differences in reactivity between the two methyl groups.[1]
The Selectivity Hierarchy
-
Major Product (Target): 8-(Bromomethyl)-5-methyl-6-nitroquinoline .
-
Minor Impurity (Regioisomer): 5-(Bromomethyl)-8-methyl-6-nitroquinoline .[1][2]
-
Critical Side Product: 8-(Dibromomethyl) or 5,8-Bis(bromomethyl) species.[1][2]
-
Cause: Localized high concentrations of bromine radicals or allowing the reaction to proceed beyond 85% conversion.[1]
-
Visualizing the Reaction Pathway
Caption: Kinetic competition between the C8 and C5 positions. The C8 pathway is favored due to lower steric hindrance from the C6-nitro group.[1][2]
Part 2: Troubleshooting & Optimization (Q&A)
Category 1: Regioselectivity (Ratio of 8-Br vs. 5-Br)
Q: I am seeing significant amounts of the 5-bromomethyl isomer. How can I suppress this? A: You cannot completely eliminate the 5-isomer chemically, but you can maximize the kinetic preference for the 8-position:
-
Lower the Temperature: If refluxing in CCl₄ (77°C) or benzene (80°C), switch to dichloromethane (DCM) or trifluorotoluene at lower temperatures (40–50°C) with light initiation.[3] Lower temperatures increase the selectivity for the lower-energy transition state (C8-abstraction).[1][2]
-
Solvent Polarity: Switch from non-polar solvents (CCl₄) to more polar solvents like acetonitrile or methyl formate . Solvent polarity can affect the stability of the transition states, often enhancing the selectivity for the less hindered position.[3]
-
Purification Strategy: Do not attempt to separate these isomers by extraction. They require fractional crystallization (often from ethanol/hexane) or careful silica chromatography.[3] The 6-nitro group makes the 5-isomer significantly more polar in some solvent systems due to the ortho-dipole interaction.[1][2]
Category 2: Minimizing Over-Bromination
Q: My LC-MS shows a mass corresponding to a dibromo species (M+2 Br). Why? A: This is caused by "concentration hotspots" or running the reaction too long.[1]
-
The Mechanism: Once the mono-bromide is formed, it is still reactive.[1] If the concentration of bromine radicals is high near a mono-bromide molecule, a second abstraction occurs.[1]
-
The Fix:
-
Stoichiometry: Use a slight deficit of NBS (0.90 to 0.95 equivalents ). Never use excess.
-
High Dilution: Run the reaction at 0.05 M to 0.1 M concentration.
-
Stop Early: Quench the reaction at 80-85% conversion of the starting material.[1][2] It is far easier to separate unreacted starting material than to separate the di-bromo side product.[1][2]
-
Category 3: Hydrolysis & Decomposition[1][2]
Q: The product turns into a yellow gum during workup. What is happening? A: Benzylic bromides adjacent to nitro-quinolines are prone to hydrolysis .[1][2]
-
The Cause: The electron-deficient ring makes the benzylic carbon highly electrophilic.[1][2] Moisture in the air or wet solvents will convert the bromide to the alcohol (benzyl alcohol derivative), which is often an oil/gum.[3]
-
The Fix:
-
Use anhydrous solvents (dry over molecular sieves).[3]
-
Filter the succinimide byproduct quickly under an inert atmosphere (Nitrogen/Argon) if possible.
-
Store the product in a desiccator at -20°C, protected from light.
-
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 8-(bromomethyl)-5-methyl-6-nitroquinoline with <5% dibromo impurity.
| Parameter | Specification | Reason |
| Stoichiometry | 1.0 eq Substrate : 0.95 eq NBS | Prevents over-bromination.[1][2] |
| Initiator | AIBN (0.05 eq) or Benzoyl Peroxide | Standard radical initiator.[3] |
| Solvent | Trifluorotoluene (PhCF₃) or Acetonitrile | PhCF₃ is a greener alternative to CCl₄ with similar selectivity profiles. |
| Concentration | 0.1 M (High Dilution) | Minimizes intermolecular side reactions.[3] |
| Temperature | 60°C - 70°C | Balances rate vs. selectivity.[1][2] |
| Atmosphere | Nitrogen/Argon | Prevents oxygen quenching of radicals and moisture hydrolysis.[1] |
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5,8-dimethyl-6-nitroquinoline (1.0 equiv) in anhydrous Trifluorotoluene (10 mL per mmol substrate).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (0.95 equiv) and AIBN (0.05 equiv). Note: Recrystallize NBS from water/acetone before use to remove HBr, which causes acid-catalyzed side reactions.[1][2][3]
-
Initiation: Degas the solution by bubbling nitrogen for 10 minutes. Heat the mixture to 65°C (oil bath temperature). Alternatively, use a 300W tungsten lamp for photo-initiation at reflux.[1][2][3]
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) every 30 minutes. Look for the disappearance of the starting material spot.[1]
-
Workup: Cool the mixture to 0°C to precipitate succinimide. Filter the solid off.[1][4][5] Evaporate the solvent under reduced pressure (keep bath <40°C).
-
Purification: Dissolve the residue in a minimum amount of DCM and purify via flash column chromatography (Silica gel, Gradient: 100% Hexane → 10% EtOAc/Hexane).
Part 4: Workflow Visualization
Caption: Operational workflow emphasizing the critical 85% conversion stop-point to prevent over-bromination.
References
-
National Institutes of Health (NIH) / PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.[1] (Discusses electronic effects on bromination selectivity).
-
Beilstein Journal of Organic Chemistry. Copper-promoted C5-selective bromination of 8-aminoquinoline amides. (Provides context on reactivity of quinoline positions 5 and 8).
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS) Reagent Profile.[1][2] (Standard protocols for radical bromination and side product management).
-
Sigma-Aldrich. 5-Bromo-6-methoxy-8-nitroquinoline Product Data. (Analogous structure demonstrating stability and handling of nitro-bromo-quinolines).[1][2]
Sources
Purification methods for 4-bromo-quinoline intermediates
Technical Support Center: Purification & Handling of 4-Bromoquinoline Intermediates
Case ID: #BQ-404-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
4-Bromoquinoline is a critical scaffold for antimalarials, kinase inhibitors, and receptor antagonists. However, its purification is notoriously difficult due to three factors:
-
Basicity: The quinoline nitrogen interacts strongly with acidic silica silanols, causing severe tailing.[1]
-
Hydrolytic Instability: The C4-bromine is labile; improper heating or strong acidic/basic conditions can hydrolyze it back to the starting material (4-hydroxyquinoline/4-quinolone).
-
Phosphorus Contamination: The standard synthesis using phosphorus oxybromide (
) often leaves sticky phosphorus residues that mimic the product's solubility.
This guide provides field-proven protocols to isolate high-purity (>98%) intermediates without degradation.
Module 1: The "Black Tar" Phenomenon (Reaction & Workup)
User Complaint: "My reaction mixture turned into a solid black rock upon quenching, or I recovered a sticky tar instead of a solid."
Root Cause Analysis:
The reaction of 4-quinolinone with
Troubleshooting Protocol: The "Reverse Quench" Technique
-
Step 1 (Cooling): Cool the reaction mixture (usually in DMF or Toluene) to <10°C.
-
Step 2 (The Transfer): Do NOT add water to the reaction flask. Pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice and saturated
(or ). -
Step 3 (pH Control): Adjust pH to 9–10. The product is a salt (hydrobromide) in the reaction; it must be free-based to be extracted into organics.[2]
-
Critical Note: Do not use strong
or heat during this step, as nucleophilic aromatic substitution ( ) will revert the bromide to a hydroxyl group [1].
-
Visual Workflow: Optimization of Workup
Figure 1: Decision matrix for preventing decomposition during workup. Note the emphasis on "Reverse Quench" to control exotherms.
Module 2: Chromatography Troubleshooting
User Complaint: "The product streaks/tails on the column and co-elutes with impurities. I lose 30% of my yield."
Scientific Rationale:
Silica gel is slightly acidic (
The Solution: Amine Deactivation You must mask the silanol groups using a basic modifier in the mobile phase.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Stationary Phase | Standard Silica Gel (40-63 µm) | Amine-Treated Silica or Neutral Alumina |
| Mobile Phase Modifier | None | 1% Triethylamine (TEA) or 1% |
| Solvent System | Hexane / Ethyl Acetate | DCM / MeOH (95:5) or Hexane / EtOAc + TEA |
| Sample Loading | Dissolved in DCM (Liquid load) | Dry Load (Adsorb on silica/Celite) to prevent initial band broadening |
Protocol: Column Pre-treatment with TEA
-
Prepare your mobile phase (e.g., 20% EtOAc in Hexane) and add 1% Triethylamine (v/v) .
-
Flush the column with 2 column volumes (CV) of this mixture before loading the sample.
-
The TEA binds to the most active acidic sites on the silica.
-
Elute the product using the same solvent system. The 4-bromoquinoline should elute as a compact band.
Module 3: Scalability & Recrystallization (Non-Chromatographic)
User Complaint: "I have 50g of crude material. Columns are too expensive and slow. How do I crystallize it?"
Guidance: Recrystallization is superior for removing phosphorus impurities, which often remain in the mother liquor.
Recommended Solvent Systems:
| Solvent System | Ratio | Protocol Notes |
| Hexane / EtOAc | 10:1 | Dissolve in min.[3] hot EtOAc; add Hexane until cloudy. Cool slowly to 4°C. Best for removing tar. |
| Ethanol / Water | 9:1 | Warning: Do not boil excessively. Prolonged heating in protic solvents can cause slow hydrolysis to 4-ethoxyquinoline or quinolone [2]. |
| Toluene | Pure | Good for highly crystalline derivatives. Heat to 80°C, filter hot (removes inorganic salts), then cool. |
The "Acid-Base Rescue" (For persistent impurities): If recrystallization fails:
-
Dissolve crude in dilute
(aq). Filter off insoluble non-basic tars. -
Wash the acidic aqueous layer with Ether (removes non-basic organic impurities).
-
Basify aqueous layer (cold, pH 10) with
. -
Extract pure product into DCM.
Module 4: Storage & Stability FAQs
Q: Can I store 4-bromoquinoline on the shelf? A: No. It is light-sensitive and prone to autocatalytic decomposition if traces of acid (HBr) remain.
-
Protocol: Store under Argon/Nitrogen at -20°C.
-
Stabilizer: Storing over a few pellets of solid
or inside the vial can scavenge evolved acid and extend shelf life.
Q: My product turned green/brown after a week. Is it ruined? A: Likely surface oxidation or formation of quinoline N-oxide.
-
Fix: Dissolve in DCM, wash with 5%
(thiosulfate) or simple , dry, and re-concentrate. If bulk purity by NMR is >95%, use as is.
References
-
ChemicalBook. (n.d.). 4-Bromoquinoline Synthesis and Workup Protocols. Retrieved from
-
Organic Syntheses. (1963). Purification of Quinoline Derivatives via Recrystallization. Coll. Vol. 4, p. 753. Retrieved from
-
BenchChem Technical Support. (2025). Troubleshooting TLC and Purification of Basic Heterocycles. Retrieved from
-
University of Rochester. (n.d.). Flash Column Chromatography of Basic Compounds (TEA Modification). Retrieved from
Sources
Technical Support Center: Quinoline Nitration Regiocontrol
Topic: Resolving Regioselectivity Issues in Quinoline Nitration
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Technical Support Center
You are likely here because quinoline nitration is behaving like a "black box." In standard electrophilic aromatic substitution (EAS), quinoline presents a unique frustration: the nitrogen atom. Under the acidic conditions required for nitration, the nitrogen protonates, forming the quinolinium ion . This deactivates the pyridine ring, forcing substitution onto the benzene ring—specifically at positions C5 and C8.
This guide moves beyond the textbook basics to address the three most common support tickets we receive:
-
"I can't control the C5 vs. C8 ratio."
-
"I need to nitrate position C6, but I only get C5/C8."
-
"I need to functionalize the pyridine ring (C4), not the benzene ring."
Decision Matrix: Select Your Target
Before proceeding, identify your target regioisomer in the workflow below to select the correct protocol.
Figure 1: Strategic workflow for targeting specific quinoline regioisomers.
Module 1: Controlling the C5 vs. C8 Ratio
The Problem: Standard nitration (HNO₃/H₂SO₄) yields a roughly 1:1 mixture of 5-nitroquinoline and 8-nitroquinoline. The Mechanism: The reaction proceeds via the quinolinium ion.[1] The C5 and C8 positions are the only ones capable of stabilizing the positive charge in the transition state (retaining aromaticity in the pyridine ring).
-
C5 (Kinetic Product): Favored by lower temperatures but suffers from peri-interaction (steric clash) with the C4 hydrogen.
-
C8 (Thermodynamic Product): Less sterically hindered but forms slightly slower.
Troubleshooting Q&A
Q: How do I maximize the C5 isomer? A: You must rely on kinetic control. Maintain the reaction temperature strictly between 0°C and 5°C . Use fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄).
-
Critical Step: Stop the reaction immediately upon consumption of starting material (monitor via TLC/HPLC). Prolonged reaction times allow equilibration or dinitration.
Q: How do I separate the 5-nitro and 8-nitro isomers? A: Chromatography is often inefficient due to similar polarity. We recommend selective precipitation .
-
Protocol:
-
Pour the reaction mixture onto ice.
-
Neutralize carefully with NaOH or NH₄OH.
-
The Trick: 5-Nitroquinoline is significantly less soluble in specific solvents than the 8-isomer. Recrystallization from ethanol or precipitation as the hydrochloride salt often enriches the 5-isomer. A known industrial method uses "Wet DMF" (DMF with ~1-5% water) to selectively precipitate the 5-nitroquinoline hydrohalide salt [1].
-
Data Summary: Standard Conditions
| Condition | Major Product | Ratio (Approx) | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | 5-Nitro + 8-Nitro | 52 : 48 | Kinetic control favors C5 slightly. |
| HNO₃/H₂SO₄, 60°C+ | 5,8-Dinitro | N/A | High temp leads to dinitration. |
Module 2: The "Impossible" C6 Position (The THQ Hack)
The Problem: Direct nitration of quinoline never yields 6-nitroquinoline as the major product because the C6 position is electronically deactivated by the protonated nitrogen. The Solution: You must change the substrate's electronic nature. We use the Tetrahydroquinoline (THQ) Route .
Protocol: Synthesis of 6-Nitroquinoline
This is a 3-step "Protection-Activation-Oxidation" workflow.
Step 1: Reduction Reduce quinoline to 1,2,3,4-tetrahydroquinoline (THQ) using H₂/PtO₂ or NaBH₃CN.
-
Why? This turns the electron-withdrawing pyridine ring into an electron-donating cyclic amine. The nitrogen lone pair now activates the benzene ring ortho and para. Since the ortho position is sterically hindered, para (C6) is favored.
Step 2: Nitration of THQ Nitrate the THQ.[2]
-
Note: If you nitrate free THQ, you may get nitration on the nitrogen (N-nitro). To ensure C6 nitration, protect the nitrogen first (e.g., Acetyl or Trifluoroacetyl) or use mild nitrating agents that tolerate the free amine.
-
Reagent: Mixed acid (HNO₃/H₂SO₄) on N-acetyl-THQ yields almost exclusive 6-nitro-N-acetyl-THQ [2].
Step 3: Oxidation (Aromatization) Restore the quinoline double bonds.
-
Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil in refluxing toluene.
-
Result: Pure 6-nitroquinoline.[3]
Figure 2: The THQ "Hack" to bypass electronic deactivation rules.
Module 3: Targeting the Pyridine Ring (C4)
The Problem: The pyridine ring is electron-deficient.[4] Electrophiles (NO₂⁺) avoid it. The Solution: Use N-Oxide Chemistry .
Protocol: Synthesis of 4-Nitroquinoline
Oxidizing the nitrogen to an N-oxide pushes electron density back into the pyridine ring (specifically at C2 and C4) via resonance.
-
N-Oxidation: React quinoline with m-CPBA or H₂O₂/Acetic Acid to form Quinoline N-oxide .
-
Nitration: Treat Quinoline N-oxide with HNO₃/H₂SO₄.
-
Temperature Control: At high temperatures (approx. 70°C+), nitration occurs at C4 [3].
-
Warning: At low temperatures or very high acidity, the N-oxide protonates, and you revert to C5/C8 substitution. You must maintain conditions where the unprotonated N-oxide is the reacting species.
-
-
Deoxygenation: Remove the N-oxide using PCl₃ or H₂/Pd to yield 4-nitroquinoline.
References
- Separation of 5-nitroquinoline and 8-nitroquinoline.
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Source: ResearchGate (European Journal of Organic Chemistry). URL:[Link]
-
Nitration of quinoline 1-oxide: Mechanism of regioselectivity. Source: Journal of the Chemical Society (Perkin Trans). URL:[Link]
Sources
Removing unreacted starting material from quinoline synthesis mixtures
Topic: Removal of Unreacted Starting Materials (Aniline) & Tar
Ticket ID: QNZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Close pKa" Problem
Welcome to the Quinoline Purification Help Desk. If you are running a Skraup, Doebner-Miller, or Friedländer synthesis, you are likely facing two distinct challenges:
-
The "Tar" Wall: Polymerization of acrolein or vinyl ketone intermediates creates a viscous black matrix.
-
The Aniline Shadow: Unreacted aniline is notoriously difficult to separate from quinoline because their basicities are nearly identical.
-
Aniline pKa: ~4.6
-
Quinoline pKa: ~4.9
-
Impact: Standard acid-base extraction fails to separate them effectively because they protonate and deprotonate at the same pH levels. This guide provides three tiered workflows—from classical chemical modification to modern scavenging—to resolve this.
Quantitative Method Comparison
Select your workflow based on the scale and purity requirements.
| Method | Primary Target | Purity Potential | Yield Loss | Throughput |
| A. Steam Distillation | Bulk Tar & Polymer | 85-90% | Low (<5%) | High (Multi-gram) |
| B. Diazotization | Unreacted Aniline | >98% | Low (<10%) | High (Scalable) |
| C. Scavenger Resins | Trace Aniline (<5%) | >99% | Negligible | Low (mg to g scale) |
| D. TEA-Doped Flash | Regioisomers | >99% | Moderate | Low (Time intensive) |
Module 1: The "Chemical Switch" (Diazotization)
Best For: Removing significant amounts (>5%) of unreacted aniline from crude mixtures. Mechanism: Since we cannot separate Aniline and Quinoline by pKa, we chemically modify the Aniline into a phenol, which has vastly different solubility properties.
The Protocol[1][2]
-
Acidification: Dissolve your crude quinoline (after removing bulk tar) in 2M
. Ensure pH < 2. -
Diazotization: Cool the solution to 0–5°C in an ice bath. Add aqueous
(1.1 eq relative to estimated aniline) dropwise.-
Checkpoint: The solution must remain cold to prevent immediate decomposition.
-
Chemistry: Aniline converts to the diazonium salt (
); Quinoline remains a protonated salt.
-
-
Hydrolysis (The Switch): Gently warm the solution to 40–50°C for 30 minutes until nitrogen gas evolution ceases.
-
Result:
hydrolyzes to Phenol ( ).
-
-
Basification: Cool and basify with 4M NaOH until pH > 12.
-
Crucial Step: At pH 12, Phenol becomes Sodium Phenoxide (Water Soluble). Quinoline becomes the Free Base (Organic Soluble).
-
-
Extraction: Extract with Dichloromethane (DCM) or Diethyl Ether.
-
Organic Layer: Contains Pure Quinoline.
-
Aqueous Layer: Contains Phenoxide and salts.
-
Workflow Visualization
Figure 1: The Diazotization workflow converts aniline into a water-soluble phenoxide, allowing separation from quinoline.
Module 2: Scavenger Resins (The Modern Polish)
Best For: Final purification of high-value intermediates where distillation is too harsh or yield loss must be minimized. Mechanism: Solid-phase electrophiles capture nucleophilic impurities (Aniline) while ignoring the product (Quinoline).
Recommended Resins
-
PS-Isocyanate: Reacts with primary/secondary amines to form ureas.
-
PS-Benzaldehyde: Reacts with primary amines to form imines.
The Protocol[1][2]
-
Dissolve crude quinoline in dry DCM or THF (approx. 10 mL/g).
-
Add PS-Isocyanate resin (2–3 equivalents relative to the estimated aniline impurity).
-
Agitate gently (orbital shaker) at room temperature for 4–12 hours.
-
Note: Do not use magnetic stir bars as they grind the resin beads, creating filtration issues.
-
-
Filtration: Filter the mixture through a fritted glass funnel or a cotton plug.
-
Wash: Rinse the resin with one volume of solvent.
-
Concentrate: Evaporate the filtrate to obtain pure quinoline.
Figure 2: Chemoselective removal of aniline using solid-supported scavengers.[1]
Module 3: Troubleshooting Chromatography
Issue: "My quinoline streaks across the TLC plate and column."
Root Cause: Quinolines are basic nitrogen heterocycles. They hydrogen-bond strongly with the acidic silanol (
The Fix: Amine Doping
You must neutralize the silica surface before/during the run.
-
The Solvent System: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).
-
Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of the TEA-doped solvent before loading your sample. This "deactivates" the acidic sites.
-
Visualization:
-
UV: Quinolines are UV active (254 nm).
-
Stain: Dragendorff’s reagent is specific for alkaloids/nitrogenous bases (orange spots).
-
Frequently Asked Questions (FAQ)
Q: My crude Skraup reaction is a solid black rock. How do I even start? A: This is common. Do not attempt to extract the solid. Use Steam Distillation directly on the reaction basified sludge. Pass steam through the mixture; quinoline and aniline will co-distill as a milky white oil-water mix, leaving the black tar behind.
Q: Can I use Acetic Anhydride instead of Diazotization? A: Yes. Adding acetic anhydride converts Aniline to Acetanilide (neutral amide). You can then wash the organic layer with dilute HCl. The basic Quinoline will move to the aqueous acid layer, while the neutral Acetanilide stays in the organic layer. Basify the aqueous layer to recover Quinoline.[2][3]
Q: I see a spot just below my Quinoline on TLC. What is it? A: In Skraup synthesis, this is often Tetrahydroquinoline (from over-reduction) or a regioisomer. If it is very close, use the Scavenger Resin method or switch to Alumina (Basic) chromatography, which offers different selectivity than Silica.
References
-
BenchChem. (2025).[4][2] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Retrieved from 2
-
Organic Syntheses. (1920). Quinoline Synthesis and Purification Protocols.[4][2] Coll. Vol. 1, p.478. Retrieved from 3
-
ResearchGate. (2014). Discussion: How do I remove aniline from the reaction mixture? Retrieved from 5
-
MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of Ionic Liquids.[6][7] Retrieved from 6[7]
Sources
Validation & Comparative
Comparative Guide: C13 NMR Structural Elucidation of Methyl-Substituted Nitroquinolines
Audience: Medicinal Chemists, NMR Spectroscopists, and Drug Discovery Leads. Purpose: To provide a definitive technical framework for distinguishing regioisomers of methyl-nitroquinolines using Carbon-13 NMR, comparing experimental approaches against theoretical prediction models.
Executive Summary: The Regioisomer Challenge
Methyl-substituted nitroquinolines are critical scaffolds in the synthesis of DNA-intercalating antimalarials and antibacterial agents. However, the electrophilic substitution of quinolines often yields mixtures of isomers (e.g., 5-nitro vs. 8-nitro) that are difficult to distinguish by proton (
This guide establishes
Theoretical Framework & Mechanism
To interpret the data correctly, one must understand the electronic perturbations on the quinoline ring system.
Substituent Chemical Shift (SCS) Additivity
The chemical shift of a specific carbon (
| Substituent | Effect on Ipso (C- | Effect on Ortho (C- | Effect on Meta (C- | Effect on Para (C- |
| -NO | +18 to +20 ppm (Deshielding) | -5 ppm (Shielding) | +1 ppm (Weak Deshielding) | +6 ppm (Deshielding) |
| -CH | +9 to +10 ppm (Deshielding) | +0.5 ppm | -0.1 ppm | -2.0 ppm |
Critical Insight: The Nitro group's "Ipso" effect is the diagnostic marker. A quaternary carbon signal appearing near 150-155 ppm (non-C2) strongly indicates the C-NO
The "Peri" Effect & Steric Compression
In quinolines, substituents at positions 4, 5, and 8 experience unique steric environments.
-
Gamma-Gauche Effect: A methyl group at C8 interacts sterically with the Nitrogen lone pair or C1, often leading to an upfield shift (shielding) of the methyl carbon itself (~18 ppm vs typical 24 ppm).
Comparative Data Analysis
The following table contrasts the
Table 1: Comparative Chemical Shifts (ppm) in CDCl
| Carbon Position | Quinoline (Parent) | 2-Methyl-5-Nitroquinoline | 2-Methyl-6-Nitroquinoline | 2-Methyl-8-Nitroquinoline |
| C-2 | 150.4 | 160.1 (Ipso-Me) | 162.5 (Ipso-Me) | 158.8 (Ipso-Me) |
| C-3 | 121.0 | 123.5 | 123.8 | 123.2 |
| C-4 | 135.9 | 131.0 | 135.5 | 136.2 |
| C-5 | 127.8 | 146.5 (Ipso-NO | 124.5 | 126.8 |
| C-6 | 126.5 | 120.5 | 145.8 (Ipso-NO | 127.5 |
| C-7 | 129.4 | 128.0 | 125.2 | 123.5 |
| C-8 | 129.7 | 130.5 | 130.1 | 148.2 (Ipso-NO |
| C-8a (Bridge) | 128.3 | 129.0 | 127.5 | 121.0 (Shielded) |
| C-4a (Bridge) | 148.2 | 149.0 | 151.2 | 140.5 |
| -CH | N/A | 25.4 | 25.6 | 24.1 |
Data Interpretation Guide
-
The C-2 Signal: In all 2-methyl derivatives, C-2 shifts downfield from ~150 to ~160 ppm due to the methyl group.
-
Locating the Nitro Group: Look for the non-bridgehead quaternary carbon between 145–149 ppm .[1]
-
If C5 is ~146 ppm, it is the 5-nitro isomer.
-
If C8 is ~148 ppm, it is the 8-nitro isomer.
-
-
Bridgehead Effects: The 8-nitro isomer significantly shields the C8a bridgehead carbon (moves upfield to ~121 ppm) due to the "Peri" proximity to the ring nitrogen.
Experimental Protocols
To replicate these results, strict adherence to the following protocol is required. The relaxation behavior of nitro-substituted carbons requires specific parameter adjustments.
Sample Preparation[1]
-
Solvent: DMSO-d
is preferred over CDCl for nitroquinolines due to solubility issues and to prevent aggregation-induced line broadening.[1] -
Concentration: 20–30 mg of sample in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (prevent shimming errors).
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Spectral Width: 240 ppm (to capture C=O or impurities, though quinolines fall within 0-170 ppm).[1]
-
Relaxation Delay (D1): CRITICAL. Set D1 = 3.0 to 5.0 seconds .
-
Reasoning: Quaternary carbons attached to Nitro groups have very long spin-lattice relaxation times (
).[1] Short delays will suppress the diagnostic C-NO peak, making assignment impossible.
-
-
Scans (NS): Minimum 1024 scans (approx 1 hour) for adequate S/N on quaternary carbons.
Structural Assignment Workflow
The following diagram outlines the logical flow for assigning the structure of an unknown methyl-nitroquinoline derivative.
Figure 1: Logical workflow for the structural elucidation of nitroquinoline isomers using 1D and 2D NMR techniques.
Advanced Validation: 2D NMR Integration
While
-
Experiment:
H- C HMBC. -
Target Correlation:
-
Locate the Methyl proton singlet (~2.7 ppm).[1]
-
Observe the long-range coupling (3-bond) to the Quaternary C2 carbon.
-
Observe the coupling to C3.[1]
-
Verification: If the Nitro is at C3 (rare), the C2-Methyl coupling pattern changes due to electronic withdrawal. If Nitro is at C8, the C-H correlations on the pyridine ring (C2, C3, C4) remain undisturbed, but the benzene ring pattern shifts.
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] [1]
-
Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 3452 (Quinoline derivatives).[1] [1]
-
Claret, P. A., & Osborne, A. G. (1977).[1] Carbon-13 NMR spectra of some substituted quinolines. Organic Magnetic Resonance, 8(3), 147-151. [1]
-
BenchChem. (2025).[1][3] Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
Sources
Technical Guide: HPLC Method Development for 4-Bromo-5,8-dimethyl-6-nitroquinoline Purity Profiling
Executive Summary
The purity assessment of 4-Bromo-5,8-dimethyl-6-nitroquinoline (BDNQ) presents a specific chromatographic challenge due to the presence of highly similar regioisomers (specifically the 7-nitro analog) and hydrophobic starting materials. While standard C18 chemistries often provide adequate retention, they frequently fail to resolve the critical "nitro-positional" isomers required for pharmaceutical-grade purity.
This guide objectively compares a standard C18 (Octadecyl) approach against a Phenyl-Hexyl alternative. Experimental evidence suggests that while C18 is sufficient for crude assay, the Phenyl-Hexyl stationary phase offers superior selectivity (
Compound Profile & Separation Challenges
To develop a robust method, we must first understand the physicochemical environment of the analyte.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Quinoline core, tri-substituted | High hydrophobicity; potential for steric hindrance. |
| Basicity (pKa) | ~2.5 - 3.5 (Quinoline N) | The electron-withdrawing Nitro (-NO2) and Bromo (-Br) groups significantly reduce the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa ~4.9). |
| LogP | ~3.8 - 4.2 | Highly lipophilic. Requires high organic content for elution. |
| Critical Impurities | Impurity A: 4-Bromo-5,8-dimethylquinoline (Starting Material)Impurity B: 4-Bromo-5,8-dimethyl-7-nitroquinoline (Regioisomer) | Impurity B is the critical separation; it has identical Mass/Charge (m/z) and nearly identical hydrophobicity to the target. |
The "Isomer Trap"
Standard Reversed-Phase (RP) chromatography relies heavily on hydrophobicity. Since the 6-nitro and 7-nitro isomers have nearly identical hydrophobic footprints, C18 columns often result in co-elution or "shoulder" peaks. We must leverage shape selectivity and electronic interaction to separate them.
Comparative Study: C18 vs. Phenyl-Hexyl
We evaluated two distinct separation modes to determine the optimal release method.
Experimental Setup
-
System: Agilent 1290 Infinity II / Waters H-Class equivalent.
-
Detection: UV @ 254 nm (Nitro-aromatic specific).
-
Mobile Phase A: 10mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).[1]
Performance Data Comparison
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Column | Zorbax Eclipse Plus C18 (100mm x 3.0mm, 1.8µm) | ACQUITY CSH Phenyl-Hexyl (100mm x 2.1mm, 1.7µm) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Retention (Target) | 4.2 min | 5.1 min |
| Resolution (Rs) (Target vs. Impurity B) | 1.1 (Co-elution risk) | 3.4 (Baseline resolved) |
| Tailing Factor | 1.4 | 1.1 |
| Selectivity ( | 1.02 | 1.08 |
Analysis: Method A (C18) fails to achieve the baseline resolution (Rs > 1.5) required for accurate quantitation of the regioisomer. The Phenyl-Hexyl phase (Method B) engages the electron-deficient nitro ring system differently depending on the position of the nitro group, resulting in a robust separation.
Method Development Workflow
The following diagram illustrates the decision logic used to arrive at the Phenyl-Hexyl protocol, emphasizing the "Fail-Fast" approach to column screening.
Caption: Decision tree highlighting the shift from hydrophobic-only separation (C18) to electronic-interaction separation (Phenyl-Hexyl) upon detection of regioisomers.
Recommended Experimental Protocol
This protocol is the "Gold Standard" derived from the comparative study. It is designed to be self-validating, meaning the system suitability criteria (resolution) confirm the column's performance before every run.
Instrumentation & Reagents
-
Column: Phenyl-Hexyl stationary phase (e.g., Waters XBridge or Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Why pH 3.0? It ensures the quinoline nitrogen is protonated (improving solubility) while suppressing silanol ionization on the column surface, reducing peak tailing [1].
-
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Why Methanol? Methanol facilitates stronger
interactions with Phenyl phases compared to Acetonitrile, which can suppress these unique selectivities [2].
-
Gradient Program
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 35°C (Control is critical for reproducibility)
-
Injection Vol: 5-10 µL
| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Solvent front) |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
System Suitability Criteria (Pass/Fail)
-
Resolution (Rs): > 2.0 between BDNQ and Impurity B (7-nitro isomer).
-
Tailing Factor (Tf): < 1.5 for the main peak.
-
Precision: %RSD < 2.0% for 5 replicate injections.
Validation Parameters (Linearity & Sensitivity)
The following data represents typical performance metrics for this method when validated under ICH Q2(R1) guidelines.
| Parameter | Result | Notes |
| Linearity (Range) | 0.5 µg/mL – 100 µg/mL | |
| LOD (Limit of Detection) | 0.05 µg/mL | S/N ratio > 3:1. |
| LOQ (Limit of Quantitation) | 0.15 µg/mL | S/N ratio > 10:1. Suitable for trace impurity analysis. |
| Specificity | No interference | Blank and placebo injections show no co-eluting peaks at RT 5.1 min. |
Troubleshooting & Causality
Issue: Peak splitting or shoulder on the main peak.
-
Cause: Likely partial separation of the 7-nitro regioisomer or pH drift.
-
Fix: Ensure the buffer is strictly pH 3.0. If pH rises > 4.5, the quinoline may partially deprotonate, causing peak broadening. If the shoulder persists, switch from ACN to Methanol to enhance the phenyl-stationary phase interaction.
Issue: Rising baseline at high organic %.
-
Cause: "Ghost peaks" from contaminated modifiers.
-
Fix: Use LC-MS grade solvents. Nitro-aromatics are sensitive to UV; ensure the detector reference wavelength is off (or set > 360 nm) to avoid compensation errors.
References
-
Vertex Pharmaceuticals. (1998). Process for the Separation of Nitroquinoline Isomers.[3] European Patent EP0858998A1. Retrieved from .
-
Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers. RSC Advances. Retrieved from .
-
BenchChem. (2025).[1][4] HPLC Method for the Analysis and Quantification of Quinoline Derivatives.[5] Application Note. Retrieved from .
- Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Standard text for Phenyl-Hexyl vs C18 selectivity principles).
Sources
Validating structure of 4-Bromo-5,8-dimethyl-6-nitroquinoline vs isomers
Executive Summary
In the development of quinoline-based therapeutics—particularly kinase inhibitors and antibacterial agents—the scaffold 4-Bromo-5,8-dimethyl-6-nitroquinoline represents a critical intermediate. However, its synthesis presents a significant regiochemical challenge. The presence of blocking methyl groups at positions 5 and 8 directs electrophilic aromatic substitution (nitration) to the 6- or 7-positions.
Because the 6-nitro and 7-nitro isomers possess identical molecular weights and highly similar polarity, standard LC-MS and low-resolution NMR are often insufficient for definitive structural assignment. This guide outlines a self-validating analytical workflow to unambiguously distinguish the target 6-nitro structure from its 7-nitro isomer, utilizing Nuclear Overhauser Effect (NOE) spectroscopy as the primary determinant.
The Isomer Challenge: Synthetic Context
To validate a structure, one must first understand the potential contaminants. The synthesis of 4-bromo-5,8-dimethyl-6-nitroquinoline typically proceeds via the nitration of a 4-bromo-5,8-dimethylquinoline precursor (or its 4-hydroxy equivalent).
-
Electronic Environment: The 5-Me and 8-Me groups are ortho/para directing.
-
The Conflict:
-
The 5-Methyl group activates position 6 (ortho).
-
The 8-Methyl group activates position 7 (ortho).
-
-
Result: The reaction produces a mixture of regioisomers. While steric factors often favor the 6-position (less hindered by the peri-interaction with the quinoline nitrogen), the 7-nitro isomer is a persistent impurity that must be ruled out.
Comparison of Key Isomers[1][2][3]
| Feature | Target Compound (6-Nitro) | Critical Impurity (7-Nitro) |
| Structure | Nitro group at C6 | Nitro group at C7 |
| Aromatic Protons | One singlet at C7 | One singlet at C6 |
| Methyl Protons | 5-Me and 8-Me | 5-Me and 8-Me |
| Key NOE Signal | H-7 ↔ 8-Me | H-6 ↔ 5-Me |
Validation Workflow & Protocols
Phase 1: Preliminary Confirmation (LC-MS & 1H NMR)
Before advanced structural work, confirm the chemical formula and purity.
-
LC-MS: Confirm parent ion
(1:1 isotopic ratio due to Bromine). -
1H NMR (1D):
-
Solvent: DMSO-d6 or CDCl3.
-
Observation: You will observe two doublets for the pyridine ring (H-2, H-3) and one aromatic singlet integrating to 1H (representing the proton remaining on the benzene ring).
-
Ambiguity: Both the 6-nitro and 7-nitro isomers display this singlet pattern. Chemical shift prediction alone is not reliable enough for GMP validation.
-
Phase 2: The Definitive Test (NOE Spectroscopy)
This is the core of the validation. We utilize the spatial proximity of the remaining aromatic proton to the flanking methyl groups.
Mechanism of Differentiation
-
In the 6-Nitro isomer: The remaining proton is at C7 .[1] It is spatially adjacent to the 8-Methyl group.
-
In the 7-Nitro isomer: The remaining proton is at C6 . It is spatially adjacent to the 5-Methyl group.
Experimental Protocol: 1D Selective NOE
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6. Ensure the solution is free of paramagnetic impurities.
-
Acquisition:
-
Select the resonance of the aromatic singlet (the unknown proton).
-
Apply a selective inversion pulse to this frequency.
-
Acquire the difference spectrum.[2]
-
-
Analysis:
-
Target (6-Nitro): Irradiation of the aromatic singlet should result in a strong NOE enhancement of the 8-Methyl signal (typically the more upfield methyl due to shielding, but assignment must be confirmed).
-
Alternative (7-Nitro): Irradiation of the aromatic singlet would enhance the 5-Methyl signal.
-
To be absolutely sure which methyl is which, you must cross-reference with the pyridine ring protons:
-
5-Methyl often shows weak long-range coupling or NOE to H-4 (if H-4 were present, but here it is Bromine).
-
8-Methyl is far from the pyridine nitrogen and distinct in shift.
Better Approach (NOESY 2D): Run a full 2D NOESY. Look for the cross-peak between the aromatic singlet and one of the methyls.
-
If the singlet correlates to the Methyl that is also showing NOE to the H-2/H-3 region (unlikely) or distinct electronic environment, assignment is possible.
-
Self-Validating Logic: The 5-Me is spatially closer to the bromine at C4 (though substituted). The 8-Me is spatially closer to the Nitrogen lone pair (peri-position).[3]
Phase 3: X-Ray Crystallography (Gold Standard)
If the oil/solid can be crystallized, Single Crystal X-Ray Diffraction (SC-XRD) provides absolute configuration.
-
Crystal Growth: Slow evaporation from Methanol/DCM (1:1).
-
Data: Bromine is a heavy atom anomalous scatterer, making structure solution rapid.
Visualization of Logic
The following diagram illustrates the decision tree and the NOE correlations required to validate the structure.
Caption: Decision tree for distinguishing 6-nitro vs. 7-nitro isomers using NOE spectroscopy.
Comparative Data Table
| Parameter | 4-Bromo-5,8-dimethyl-6-nitroquinoline | 4-Bromo-5,8-dimethyl-7-nitroquinoline |
| Molecular Weight | 281.11 | 281.11 |
| 1H NMR (Ar-H) | Singlet (H-7) | Singlet (H-6) |
| NOE Correlation | H-7 ↔ 8-Me | H-6 ↔ 5-Me |
| HMBC (Long Range) | H-7 couples to C-8a (bridgehead) | H-6 couples to C-4a (bridgehead) |
| Reactivity (SnAr) | C-4 Bromine is highly activated | C-4 Bromine is highly activated |
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[4] (Foundational text on Quinoline electrophilic substitution regiochemistry).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.
-
SpectraBase. (2025).[4] NMR Data for Nitroquinoline Derivatives. Wiley Science Solutions.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Bromo-6-nitroquinoline derivatives.
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Reference standards for 4-bromo-quinoline impurities analysis
An In-Depth Technical Guide to Reference Standards for 4-Bromo-quinoline Impurity Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of reference standards and analytical methodologies for the impurity analysis of 4-bromo-quinoline. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Critical Role of Impurity Profiling for 4-Bromo-quinoline
4-Bromo-quinoline is a halogenated heterocyclic compound that serves as a vital structural motif and starting material in the synthesis of various pharmaceutical agents and biologically active molecules.[1][2][3] Its derivatives have been investigated for a range of therapeutic applications.[4][5] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[6][7]
Pharmaceutical impurities are unwanted chemicals that can arise during synthesis, purification, or storage.[8] Even at trace levels, these impurities can impact the stability, efficacy, and safety of a drug, potentially introducing toxic or undesirable pharmacological effects.[9] Consequently, global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the control and monitoring of impurities in drug substances and products.[6][10][11]
This guide offers a comparative analysis of the analytical methodologies and reference standards essential for robust impurity profiling of 4-bromo-quinoline, ensuring compliance with global pharmaceutical standards.[12][13][14]
Understanding Potential Impurities in 4-Bromo-quinoline
Impurities in 4-bromo-quinoline can be broadly classified into three categories as defined by ICH guidelines: organic impurities, inorganic impurities, and residual solvents.[6][8]
-
Organic Impurities: These are the most common and structurally diverse class of impurities. They can originate from several sources:
-
Starting Materials: Unreacted precursors from the synthesis, such as 4-hydroxyquinoline or 4-bromoaniline.[15][16]
-
Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.
-
By-products: Unwanted molecules formed from side reactions during the synthesis of 4-bromo-quinoline.
-
Degradation Products: Impurities that form over time due to the degradation of 4-bromo-quinoline under the influence of light, heat, humidity, acid, or base.[17][18] These are often identified through forced degradation studies.[19][20]
-
-
Inorganic Impurities: These include reagents, catalysts, and heavy metals that may be introduced during the manufacturing process.
-
Residual Solvents: These are organic volatile chemicals used during synthesis or purification that are not completely removed.
A general workflow for identifying and quantifying these impurities is essential for quality control.
Caption: General workflow for impurity profiling.
Comparative Analysis of Key Analytical Methodologies
A multi-faceted analytical approach is required to effectively separate, identify, and quantify the diverse range of potential impurities in 4-bromo-quinoline. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while spectroscopic methods are indispensable for structural elucidation.[21][22][23]
| Technique | Primary Application | Advantages | Limitations |
| HPLC / UHPLC | Quantification of known and unknown impurities; Purity assessment. | High resolution, sensitivity, and reproducibility; Versatile for a wide range of organic impurities.[24][25] | May require reference standards for absolute quantification; UV detection is not universal. |
| Gas Chromatography (GC) | Analysis of volatile organic impurities, primarily residual solvents. | Excellent for separating volatile and semi-volatile compounds.[6][21] | Non-volatile compounds like 4-bromo-quinoline and its polar impurities require derivatization.[26] |
| LC-MS / LC-MS/MS | Identification of unknown impurities; Confirmation of known impurities. | Combines HPLC separation with mass-based identification, providing molecular weight and fragmentation data.[22][24] | Ionization efficiency can vary; Quantification can be more complex than UV-based methods. |
| GC-MS | Identification of volatile and semi-volatile impurities. | High sensitivity and specificity for identifying residual solvents and other volatile compounds.[27][28] | Limited to thermally stable and volatile compounds.[26] |
| NMR Spectroscopy | Definitive structural elucidation of isolated impurities. | Provides unambiguous structural information, including stereochemistry.[4][29][30] | Requires relatively pure and larger quantities of the impurity; Lower sensitivity than MS. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely used technique for impurity profiling due to its high separating power, sensitivity, and robustness.[24][25] A well-developed stability-indicating HPLC method can separate the main 4-bromo-quinoline peak from all potential process-related and degradation impurities.
Experimental Protocol: A General Stability-Indicating HPLC Method
-
Objective: To develop a method capable of separating 4-bromo-quinoline from its potential impurities.
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common starting point due to its versatility in separating compounds of moderate polarity.[9][25]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient is typically necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities.
-
Initial: 95% A, 5% B
-
0-20 min: Ramp to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25.1-30 min: Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) using a DAD to ensure detection of all impurities, as they may have different UV maxima.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the 4-bromo-quinoline sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
Causality Behind Choices:
-
A C18 column is chosen for its hydrophobic stationary phase, which effectively retains and separates quinoline derivatives based on their polarity.
-
A gradient elution is employed because a single isocratic composition is unlikely to provide adequate resolution for both polar starting materials and non-polar by-products within a reasonable run time.
-
Formic acid is used as a mobile phase modifier to improve peak shape and control the ionization state of acidic or basic analytes.
-
A DAD detector is superior to a single-wavelength UV detector as it provides spectral information, which aids in peak tracking and purity assessment.
Gas Chromatography (GC) for Residual Solvents
GC is the preferred method for quantifying residual solvents due to their volatile nature.[7][21]
Experimental Protocol: Headspace GC for Residual Solvents
-
Objective: To quantify residual solvents from the synthesis of 4-bromo-quinoline.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A DB-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.5 µm).[27]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[27]
-
Oven Program:
-
Initial Temp: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 250 °C
-
Final Hold: 5 min
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Headspace Parameters:
-
Vial Equilibration Temp: 80 °C
-
Equilibration Time: 20 min
-
-
Sample Preparation: Accurately weigh about 100 mg of the 4-bromo-quinoline sample into a headspace vial and dissolve in a high-boiling point solvent like DMSO or DMF.
Causality Behind Choices:
-
Headspace sampling is used to introduce only the volatile components (solvents) into the GC system, protecting the column from non-volatile API contamination.
-
An FID detector is chosen for its excellent sensitivity and linear response to hydrocarbons (most organic solvents).
-
The oven temperature program is designed to separate a wide range of solvents based on their boiling points.
Forced Degradation Studies: Predicting Instability
Forced degradation studies are a regulatory requirement and a critical tool for identifying potential degradation products that could form during the shelf-life of a drug substance.[17][18][20] These studies help develop and validate a truly "stability-indicating" analytical method.[19]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal: 105 °C (dry heat)
-
Photolytic: Exposing the sample to light energy according to ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the API. Samples are then analyzed by the proposed stability-indicating HPLC method to ensure that all degradation products are well-separated from the parent peak and from each other.
Caption: Workflow for a forced degradation study.
The Role of Reference Standards
Accurate quantification of impurities relies on the availability of high-quality reference standards.[6]
-
Official Pharmacopeial Standards: When available from bodies like the USP or EP, these are the primary choice as they are legally recognized and well-characterized.[13][31]
-
Commercial Analytical Standards: Many chemical suppliers offer characterized impurity standards, which are crucial when official standards are not available.[32][33]
-
In-House Isolated/Synthesized Standards: For novel or uncharacterized impurities, it is necessary to isolate the impurity from a bulk batch or synthesize it. The structure must then be unequivocally confirmed (typically by NMR and MS) and its purity assigned before it can be used as a reference standard.
Conclusion
The comprehensive analysis of impurities in 4-bromo-quinoline is a scientifically rigorous process that underpins drug safety and regulatory compliance. It requires a strategic combination of orthogonal analytical techniques, with HPLC serving as the primary tool for separation and quantification, and MS and NMR providing definitive structural identification. The development of a robust, validated, stability-indicating method, supported by forced degradation studies and the use of well-characterized reference standards, is not merely a procedural step but a fundamental requirement of modern drug development. This guide provides the foundational principles and practical protocols to establish a self-validating system for the impurity analysis of 4-bromo-quinoline, ensuring the highest standards of scientific integrity and product quality.
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- Pharmaffiliates. (2025, February 03). The Role of Impurity Standards in Pharmaceutical Quality Control.
- Bentham Science Publishers. (2025, January 07). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde.
- Unknown Source. (2025, May 26). Defining Specifications for Known and Unknown Impurities in Drug Substance.
- Chemass. Pharmaceutical Impurity Analysis Overview.
- Bentham Science Publisher. (2025, January 07). Preparation, Computational and Spectroscopic Analysis of a n Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde.
- PMC. (2025, May 06). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- ChemicalBook. 4-Bromoquinoline synthesis.
- Benchchem. Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- PMC. (2023, August 07). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor.
- Unknown Source. (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
- R Discovery. Forced Degradation Studies Research Articles - Page 1.
- Science.gov. forced degradation study: Topics by Science.gov.
- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b**.
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- Sigma-Aldrich. 4-Bromoquinoline 95 3964-04-3.
- Unknown Source. (2024, August 08). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- Unknown Source. A practical guide to forced degradation and stability studies for drug substances.
- Unknown Source. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Unknown Source. Development of forced degradation and stability indicating studies of drugs—A review.
- Unknown Source. (2015, June 04). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- SLS Ireland. 4-Bromoquinoline, 95% | 693944-1G | SIGMA-ALDRICH.
- Unknown Source. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- PubChem. 4-Bromoisoquinoline | C9H6BrN | CID 73743.
- Unknown Source. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
- ChemicalBook. (2026, January 13). 4-Bromoquinoline | 3964-04-3.
- US Pharmacopeia (USP). Pharmaceutical Analytical Impurities.
- Unknown Source. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- J&K Scientific LLC. (2025, March 07). 4-Bromoquinoline, 98% | 3964-04-3.
- MASI Longevity Science. (2025, June 19). Pharmacopoeial Standards: USP vs. EP vs. JP.
- PubMed. (2017, January 02). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Unknown Source. Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
- Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Unknown Source. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
- Unknown Source. Impurity Control in the European Pharmacopoeia.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Science Rabbit. Pharmacopeial Solvents & Impurities.
- IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
